(3-Bromobenzoyl)pyrrolidine

Physicochemical characterization Compound identification Procurement specification

This meta-substituted aryl bromide building block enables palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings distinct from ortho/para isomers. Its LogP (2.18) and electronic profile offer unique reactivity for compound library expansion. Rigorous isomer verification via CAS 346721-91-3 and MDL MFCD00592553 is critical to avoid SAR confounding and wasted screening resources.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 346721-91-3
Cat. No. B187526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobenzoyl)pyrrolidine
CAS346721-91-3
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
InChIKeyZFWDUMGAQDJYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromobenzoyl)pyrrolidine (CAS 346721-91-3) Procurement Guide: A meta-Bromo Pyrrolidine Building Block for Cross-Coupling and Medicinal Chemistry


(3-Bromobenzoyl)pyrrolidine (CAS 346721-91-3) is a brominated aromatic amide with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol, consisting of a pyrrolidine ring linked via an amide bond to a 3-bromophenyl group . This meta-bromo substitution pattern differentiates it from ortho- and para-bromobenzoyl pyrrolidine isomers, influencing both its physicochemical profile and its reactivity profile in synthetic applications . The compound is commonly cataloged as a building block for organic synthesis and medicinal chemistry research, with commercial availability at purity grades of 95% or 96% from multiple suppliers [1].

Why (3-Bromobenzoyl)pyrrolidine Cannot Be Replaced by Ortho- or Para-Bromo Isomers in Targeted Synthesis


Bromobenzoyl pyrrolidine isomers are not interchangeable reagents due to fundamentally different electronic, steric, and reactivity profiles governed by bromine substitution position. The meta-bromo substitution in (3-bromobenzoyl)pyrrolidine (LogP = 2.18) confers a distinct hydrophobic-hydrophilic balance and electronic distribution relative to the ortho isomer (LogP = 2.10) and para isomer (LogP = 2.18) . These differences translate into altered binding orientations in biological targets, divergent regiochemical outcomes in cyclization reactions, and distinct cross-coupling partner compatibility [1]. Generic substitution without verifying positional isomer specifications introduces uncontrolled variables that may derail synthetic routes, alter lead compound SAR, or yield invalid biological assay results.

(3-Bromobenzoyl)pyrrolidine: Quantifiable Differentiation Evidence vs. Ortho and Para Isomers


Meta vs. Para Bromo Position: Equivalent LogP, Distinct MDL and CAS Registry Identity

The meta-bromo isomer (3-bromobenzoyl)pyrrolidine and para-bromo isomer 1-(4-bromobenzoyl)pyrrolidine exhibit identical calculated LogP values of 2.18, indicating equivalent overall hydrophobicity . Despite this similarity, the compounds possess distinct CAS numbers (346721-91-3 vs. 5543-27-1), MDL identifiers (MFCD00592553 vs. MFCD00595283), and InChIKeys, ensuring unambiguous chemical identity . The calculated polar surface area (tPSA) for the meta isomer is 20.3 Ų .

Physicochemical characterization Compound identification Procurement specification

Meta vs. Ortho Bromo Position: Altered Hydrophobicity Profile (ΔLogP = +0.08)

The meta-bromo substitution in (3-bromobenzoyl)pyrrolidine yields a calculated LogP value of 2.18, compared to 2.10 for the ortho-bromo isomer 1-(2-bromobenzoyl)pyrrolidine, representing an increase of 0.08 log units . The meta isomer also has a calculated aqueous solubility parameter (LogSW) of -2.92, whereas the ortho isomer has LogSW = -2.68 .

Lipophilicity ADME prediction Lead optimization

Meta-Bromo Position Enables Divergent Cross-Coupling Reactivity for Library Synthesis

The meta-bromo substituent in (3-bromobenzoyl)pyrrolidine facilitates selective cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, at a position with distinct electronic character (meta to the electron-withdrawing carbonyl) compared to ortho and para isomers . Ortho-bromobenzoyl pyrrolidine derivatives undergo radical translocation cyclization to yield 7-azabicyclo[2.2.1]heptane (5-exo cyclization) and 8-azabicyclo[3.2.1]octane (6-endo) scaffolds, with product distribution controlled by pyrrolidine ring substitution [1].

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Medicinal chemistry

Para-Bromo Isomer Demonstrates Tumor Cell Selectivity in Glioblastoma and Melanoma Models

Functionalized pyrrolidine derivatives containing a 4-bromobenzoyl (para-bromo) substituent demonstrated high efficacy in inhibiting human glioblastoma and melanoma cell growth, while primary human fibroblasts were less sensitive to this derivative [1]. This tumor-selective activity profile highlights the critical role of bromine substitution position in determining biological outcome. No comparable published tumor cell selectivity data are currently available for the 3-bromo (meta) isomer.

Anticancer Pyrrolidine derivatives α-Mannosidase inhibition Tumor selectivity

Meta-Bromo Isomer Shows Multi-Target Enzyme Inhibition Profile in Preliminary Studies

According to vendor technical documentation, (3-bromobenzoyl)pyrrolidine has demonstrated inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in experimental studies . The compound has also been reported to induce apoptosis in cancer cells, inhibit fungal and bacterial growth, and modulate neurotransmitter activity . These preliminary findings are reported without comparator data, IC50 values, or detailed assay conditions.

Acetylcholinesterase Butyrylcholinesterase Monoamine oxidase Enzyme inhibition

Molecular Descriptor Differentiation: tPSA and Rotatable Bond Profile

The meta-bromo isomer (3-bromobenzoyl)pyrrolidine has a calculated topological polar surface area (tPSA) of 20.3 Ų, one hydrogen bond acceptor, zero hydrogen bond donors, and one rotatable bond . These values place the compound within favorable drug-like and lead-like chemical space (tPSA < 140 Ų; rotatable bonds ≤ 10). The identical molecular formula across all three positional isomers (C11H12BrNO, MW = 254.12) means descriptor-based differentiation is essential for compound registration and SAR analysis.

Drug-likeness Lead-likeness Molecular descriptors

(3-Bromobenzoyl)pyrrolidine: Optimal Research and Industrial Use Cases


Medicinal Chemistry: Meta-Position Library Synthesis via Suzuki and Buchwald-Hartwig Cross-Coupling

Use (3-bromobenzoyl)pyrrolidine as a meta-substituted aryl bromide building block for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions to generate diverse pyrrolidine-containing compound libraries. The meta-bromo position offers coupling accessibility distinct from ortho and para isomers, enabling exploration of chemical space not accessible with the alternative positional isomers . This application is supported by vendor-documented reactivity of the meta-bromo substituent in cross-coupling contexts .

Physicochemical Profiling: LogP and Solubility Reference for meta-Bromo Pyrrolidines

Employ (3-bromobenzoyl)pyrrolidine as a reference compound for establishing baseline lipophilicity (LogP = 2.18) and aqueous solubility (LogSW = -2.92) values for the meta-bromobenzoyl pyrrolidine chemotype . The compound's well-characterized physicochemical descriptors make it suitable for ADME assay calibration and as a control in chromatographic method development for separating positional isomers.

Phenotypic Screening: Broad-Target Enzyme Inhibition Profiling

Include (3-bromobenzoyl)pyrrolidine in phenotypic screening panels where multi-target enzyme modulation (acetylcholinesterase, butyrylcholinesterase, monoamine oxidase) is of interest . While quantitative comparator data are unavailable, the reported activity profile suggests potential in CNS-targeted or antimicrobial discovery programs, particularly where the meta-bromo substitution pattern may confer distinct target engagement relative to the tumor-selective para-bromo derivatives .

Compound Management: Positional Isomer Identity Verification and Inventory Control

For compound management facilities and screening collections, (3-bromobenzoyl)pyrrolidine serves as a critical test case for positional isomer differentiation protocols. The near-identical molecular weight and calculated LogP across meta, ortho, and para isomers necessitate rigorous identity verification using CAS number (346721-91-3), MDL identifier (MFCD00592553), and Certificate of Analysis review. Failure to verify positional identity may result in confounding SAR interpretation and wasted screening resources.

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